5-Ketodihydromevinolin
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Overview
Description
Preparation Methods
The synthesis of 5-ketodihydromevinolin involves multiple steps, starting from the precursor mevinolin. The key steps include the oxidation of the hydroxyl group at the C-5 position to a ketone, followed by various protective group manipulations and esterifications . Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high yield and purity through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
5-ketodihydromevinolin undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the C-5 position can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group under specific conditions.
Substitution: Various substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-ketodihydromevinolin has a wide range of scientific research applications, including:
Mechanism of Action
The primary mechanism of action of 5-ketodihydromevinolin is the inhibition of HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol . By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels . The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the mevalonate pathway .
Comparison with Similar Compounds
Properties
Molecular Formula |
C24H38O6 |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(3R)-7-[(1S,2S,4aR,6S,8S)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3-hydroxy-5-oxoheptanoic acid |
InChI |
InChI=1S/C24H38O6/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28/h6-7,14-17,19-21,23,26H,5,8-13H2,1-4H3,(H,27,28)/t14-,15-,16-,17-,19+,20-,21-,23?/m0/s1 |
InChI Key |
OOKAZRDERJMRCJ-KOUAFAAESA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C[C@H]2C1[C@H]([C@H](C=C2)C)CCC(=O)C[C@H](CC(=O)O)O)C |
Canonical SMILES |
CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC(=O)CC(CC(=O)O)O)C |
Origin of Product |
United States |
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